Feclobuzone

Description

Contextualizing Feclobuzone within the Pyrazolone (B3327878) Chemical Class

This compound belongs to the pyrazolone chemical class, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. Pyrazolones are a subset of pyrazoles, which are five-membered heterocycles with two neighboring nitrogen atoms mdpi.com. The pyrazolone structure can exist in different tautomeric forms, including 1H-pyrazol-3-ol and pyrazolin-3-one innovareacademics.in. This core structure is a versatile scaffold in organic synthesis and medicinal chemistry innovareacademics.innih.gov. This compound is specifically a derivative of this pyrazolone core, featuring additional substituents that influence its specific properties and research applications.

Research Significance of this compound as a Pyrazolone Derivative

The research significance of this compound lies in its identity as a pyrazolone derivative. The pyrazolone motif is recognized for its presence in compounds exhibiting a wide range of biological activities, which makes derivatives like this compound of interest for investigating structure-activity relationships (SAR) and potential applications in chemical biology research innovareacademics.innih.gov. While specific detailed research findings solely focused on this compound in isolation are not extensively documented in the provided search results, its structural relationship to other biologically active pyrazolones highlights its potential as a subject of academic investigation. For instance, other pyrazolone derivatives have been explored for activities such as antimicrobial, antitumor, anti-inflammatory, and antiviral effects innovareacademics.innih.gov. The presence of a p-chlorobenzoyl functionality in some pyrazolone derivatives has been noted as essential for certain activities, suggesting that the specific substituents on the pyrazolone core, as seen in this compound, are key determinants of biological interaction jocpr.com. Research on pyrazolone derivatives often involves synthesis and evaluation of their interactions with biological targets, contributing to the broader understanding of how this chemical class influences biological pathways niscpr.res.inresearchgate.net.

Structure

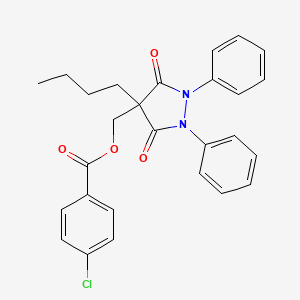

3D Structure

Properties

IUPAC Name |

(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN2O4/c1-2-3-18-27(19-34-24(31)20-14-16-21(28)17-15-20)25(32)29(22-10-6-4-7-11-22)30(26(27)33)23-12-8-5-9-13-23/h4-17H,2-3,18-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKQTMYKYQGCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177677 | |

| Record name | Feclobuzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23111-34-4 | |

| Record name | Feclobuzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23111-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Feclobuzone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Feclobuzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FECLOBUZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6889JIL5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization Strategies for Feclobuzone

Methodologies for the Synthesis of the Feclobuzone Core Structure

The synthesis of the this compound core structure, the 4-butyl-4-(hydroxymethyl)-1,2-diphenyl-3,5-pyrazolidinedione moiety, is a key step in obtaining this compound. One described method involves the preparation of 1,2-diphenyl-4-n-butyl-3-hydroxymethyl-3,5-dioxopyrazolidine. This intermediate is obtained by refluxing 1,2-diphenyl-4-n-butyl-3,5-dioxo-pyrazolidine with formaldehyde (B43269) in a mixture of absolute ethanol (B145695) and water. The reaction mixture is then cooled, filtered, washed, and dried to yield crystals of the intermediate.

The starting material, 1,2-diphenyl-4-n-butyl-3,5-dioxo-pyrazolidine, itself contains the fundamental 1,2-diphenyl-3,5-pyrazolidinedione scaffold. The synthesis of pyrazolidinediones often involves the reaction of a hydrazine (B178648) derivative with a suitable dicarbonyl compound or derivative. For the 1,2-diphenyl-3,5-pyrazolidinedione core, 1,2-diphenylhydrazine (B7769752) is a likely precursor. chemicalbook.com 1,2-Diphenylhydrazine can be synthesized through various methods, including the reduction of azobenzene (B91143) or other related nitrogen compounds. chemicalbook.com

The subsequent step in forming the this compound core involves the introduction of the butyl group at the 4-position and the hydroxymethyl group. The described method indicates that the butyl group is already present in the 1,2-diphenyl-4-n-butyl-3,5-dioxo-pyrazolidine precursor before the introduction of the hydroxymethyl group via reaction with formaldehyde.

A simplified representation of the core synthesis based on the provided information is:

| Starting Material | Reagent | Conditions | Intermediate Product |

| 1,2-diphenyl-4-n-butyl-3,5-dioxo-pyrazolidine | Formaldehyde | Reflux in ethanol/water, cooling, filtration | 1,2-diphenyl-4-n-butyl-4-hydroxymethyl-3,5-dioxopyrazolidine |

Novel Synthetic Approaches for this compound and its Analogues

While specific novel synthetic approaches solely focused on this compound itself were not extensively detailed in the search results, research into novel synthetic methodologies for related pyrazolone (B3327878) compounds and NSAID analogues is ongoing. For instance, novel synthetic pathways have been highlighted for compounds like Dipyrocetyl, another NSAID, distinguishing them from older NSAIDs like this compound. This suggests that advancements in synthetic chemistry for related structures could potentially be adapted or inspire novel routes for this compound or its analogues.

Research into novel analogues of existing drugs often involves modifying the core structure or peripheral groups to improve properties or explore new biological activities. nih.govepo.org The synthesis of novel analogues typically requires developing specific routes to incorporate the desired structural changes. For example, studies on novel fluconazole (B54011) analogues bearing a 1,3,4-oxadiazole (B1194373) moiety involved the design and synthesis of a new series of compounds, characterized by techniques like 1H-NMR, 13C-NMR, and Q-TOF-MS. nih.gov Such detailed characterization methods are also standard in the synthesis of this compound analogues.

The exploration of potential binding molecules, such as the identification of this compound as a potential binding molecule of 3C-like proteinase of SARS-CoV through virtual screening, can also drive the need for synthetic routes to access this compound and its modified structures for further investigation. ncats.io

Combinatorial Synthetic Libraries for this compound Derivatives

Combinatorial synthesis is a powerful methodology used to prepare large libraries of compounds by systematically combining different building blocks. wikipedia.orgnih.govaccessscience.com This approach is widely applied in drug discovery to generate diverse sets of molecules for screening against biological targets. nih.govnih.gov While direct information on the creation of combinatorial libraries specifically for this compound derivatives was not found, the principles of combinatorial chemistry could be applied to the this compound scaffold.

Combinatorial synthesis can be performed using various strategies, including solid-phase synthesis and solution-phase synthesis. wikipedia.orgnih.gov Solid-phase synthesis, where a starting material is anchored to a solid support, simplifies purification and allows for the parallel synthesis of numerous compounds. wikipedia.org The split-mix (split and pool) synthesis is a common solid-phase technique for generating highly diverse libraries. wikipedia.orgnih.gov

Applying combinatorial synthesis to this compound derivatives would involve selecting points on the this compound structure for variation. Potential sites for derivatization could include modifications to the p-chlorobenzoic acid ester group, alterations to the phenyl rings, or changes to the butyl substituent on the pyrazolidinedione core. By reacting the this compound core or a suitable precursor with a diverse set of reagents at one or more positions, a library of this compound derivatives could be generated.

The resulting libraries, whether as mixtures or individual compounds, could then be screened for desired properties. wikipedia.orgnih.gov The design of such libraries, often aided by computational methods, aims to maximize structural diversity or create focused libraries targeting specific biological pathways. nih.govnih.gov

Targeted Derivatization Strategies for this compound Scaffolds

Targeted derivatization strategies for a chemical scaffold like this compound involve the rational design and synthesis of derivatives with specific modifications aimed at achieving particular objectives, such as improved potency, selectivity, or pharmacokinetic properties. This differs from broad combinatorial approaches by focusing on specific structural changes based on design principles or preliminary data.

For this compound, targeted derivatization could involve:

Modifications to the Ester Linkage: Altering the p-chlorobenzoic acid moiety or the ester linkage could impact the compound's stability, metabolism, or interaction with biological targets.

Substitutions on the Phenyl Rings: Introducing different substituents (e.g., halogens, alkyl groups, or polar functionalities) on the phenyl rings attached to the pyrazolidinedione core could modulate the electronic and steric properties of the molecule, influencing binding affinity to enzymes like cyclooxygenase (COX) or other potential targets. ontosight.ai

Variations of the Butyl Chain: Modifying the length or branching of the alkyl chain at the 4-position of the pyrazolidinedione core could also affect the compound's interaction with binding sites.

Modifications to the Pyrazolidinedione Core: While the core is fundamental, targeted modifications to the ring system itself, if chemically feasible, could lead to novel analogues with altered properties.

Detailed research findings on specific targeted derivatization studies for this compound were not prominently featured in the search results. However, the general approach of targeted synthesis is a cornerstone of medicinal chemistry. It often involves structure-activity relationship (SAR) studies, where a series of closely related analogues are synthesized and tested to understand how specific structural changes influence biological activity. nih.govepo.org Techniques like molecular docking and computational modeling can guide the design of targeted derivatives by predicting how modified structures might interact with target proteins.

In the context of this compound's known activity as a COX inhibitor ontosight.ai, targeted derivatization could aim to improve COX-2 selectivity or explore activity against other inflammatory mediators. The identification of this compound as a potential binder to SARS-CoV 3C-like proteinase ncats.io could also initiate targeted synthesis efforts to optimize this interaction.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Feclobuzone and Its Analogs

Foundational Principles of Structure-Activity Relationships in Feclobuzone Chemistry

The foundational principle of Structure-Activity Relationship (SAR) is that the biological activity of a molecule is directly related to its chemical structure dotmatics.comwikipedia.org. This implies that small changes in the molecular structure can lead to significant differences in biological activity, including potency, efficacy, and selectivity dotmatics.com. In the context of this compound, which is an NSAID, its activity is primarily associated with the inhibition of cyclooxygenase (COX) enzymes ncats.ioontosight.ai. SAR investigations would typically involve synthesizing or examining a series of compounds structurally related to this compound (analogs) and evaluating their biological activity (e.g., COX inhibition potency). By systematically modifying different parts of the this compound structure—such as the phenyl rings, the pyrazolidinedione core, the butyl chain, or the p-chlorobenzoate ester group—and observing the effect on activity, researchers can deduce which structural moieties are essential for binding to the target enzyme and eliciting the desired pharmacological effect dotmatics.comresearchgate.net. This qualitative analysis helps in understanding the molecular requirements for activity and guides the design of new, potentially more potent or selective analogs.

Qualitative Structure-Activity Relationship Studies of this compound Derivatives

Qualitative Structure-Activity Relationship studies involve analyzing the relationship between structural features and biological activity in a descriptive manner, without necessarily developing mathematical models researchgate.net. For this compound derivatives, this would entail observing how specific functional groups or structural changes (e.g., adding a methyl group, changing a halogen, altering the length of the alkyl chain) impact its NSAID activity or other potential activities, such as the observed potential binding to SARS-CoV 3CLpro or inhibition of NLRP3 inflammasome ncats.ionih.govgoogle.comgoogle.com. These studies often lead to generalized rules or hypotheses about the structural requirements for activity. For instance, one might observe that the presence of a chlorine atom at a specific position on the benzoate (B1203000) ring is crucial for activity, or that a certain length of the butyl chain is optimal. While the provided search results mention this compound in the context of some computational screenings, detailed qualitative SAR studies specifically on synthesized or examined this compound derivatives were not found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) takes the principles of SAR a step further by establishing a mathematical relationship between the chemical structure and biological activity wikipedia.orgamazon.com. QSAR models aim to predict the biological activity of compounds based on their molecular properties, expressed as numerical descriptors wikipedia.org. This approach allows for a more precise understanding of how variations in structural and physicochemical properties quantitatively affect activity amazon.com. For this compound analogs, QSAR modeling would involve collecting a dataset of compounds with known structures and measured biological activities (e.g., IC50 values for COX inhibition). These structures would then be translated into numerical descriptors, and statistical methods would be employed to build a model that correlates the descriptors with the observed activity wikipedia.orgamazon.comtoxicology.org. Although specific QSAR models for this compound analogs were not detailed in the search results, the general methodology would apply. One search result did mention this compound having a QSAR descriptor value exceeding that of Dipyrone .

Selection and Characterization of Molecular Descriptors for this compound QSAR

Molecular descriptors are numerical values that represent different aspects of a molecule's structure and properties wikipedia.orgamazon.com. For QSAR studies on this compound analogs, a variety of descriptors could be selected to capture relevant molecular features. These can include:

Physicochemical descriptors: Such as lipophilicity (e.g., log P), electronic properties (e.g., Hammett constants, partial charges), and steric parameters (e.g., Taft's steric factors, molecular volume) slideshare.netspu.edu.sy. These properties are known to influence a drug's absorption, distribution, metabolism, excretion, and interaction with its target.

Topological descriptors: Based on the connectivity and branching of atoms in the molecule uclv.edu.cuuclv.edu.cu.

Electrostatic descriptors: Related to the charge distribution within the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, providing insights into electronic structure and reactivity chemrxiv.org.

The selection of appropriate descriptors is crucial for building a meaningful QSAR model and depends on the specific biological target and the hypothesized mechanism of action nih.gov. For this compound as a COX inhibitor, descriptors related to lipophilicity for membrane permeability and electronic/steric features for interaction with the enzyme's active site would likely be important slideshare.netspu.edu.sy.

Linear and Non-linear QSAR Approaches in this compound Research

QSAR models can be developed using various statistical and machine learning techniques, broadly categorized as linear and non-linear approaches researchgate.netwu.ac.th.

Linear QSAR methods: These methods assume a linear relationship between the biological activity and the molecular descriptors. Examples include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) wu.ac.th. The Hansch analysis is a classic linear approach that relates activity to physicochemical parameters like lipophilicity, electronic effects, and steric effects, often expressed in a linear equation or sometimes with a parabolic term for lipophilicity slideshare.netspu.edu.sy.

Non-linear QSAR methods: These methods are capable of modeling more complex, non-linear relationships between descriptors and activity, which may be present in biological systems. Examples include Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests toxicology.orgresearchgate.netwu.ac.th.

The choice between linear and non-linear methods depends on the complexity of the structure-activity relationship in the dataset of this compound analogs. While the search results did not provide specific details on linear or non-linear QSAR models developed for this compound analogs, both types of approaches are widely applied in medicinal chemistry researchgate.netwu.ac.th.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Methodologies for this compound

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods consider the three-dimensional structure and spatial properties of molecules in relation to their biological activity slideshare.netnih.gov. Unlike 2D-QSAR which uses 1D or 2D descriptors, 3D-QSAR methods utilize 3D molecular fields to describe the steric, electrostatic, and hydrophobic interactions between the ligand and its target slideshare.net. Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) slideshare.net. These methods typically require aligning the molecules in a consistent orientation, often based on a proposed binding mode to a receptor or pharmacophore slideshare.net. The 3D fields around the aligned molecules are calculated and used as descriptors in the QSAR model slideshare.net. While 3D-QSAR can provide valuable insights into the spatial requirements for activity and guide the design of new analogs with improved fit to the target site, specific 3D-QSAR studies on this compound or its analogs were not detailed in the provided search results. However, 3D-QSAR has been applied to other compound series in drug discovery researchgate.netatlantis-press.com.

Computational Chemistry Applications in this compound SAR/QSAR Analysis

Computational chemistry plays a vital role in modern SAR and QSAR analysis, providing tools and techniques to model molecular structures, calculate descriptors, perform simulations, and build predictive models github.comservireach.comnih.gov. For this compound, computational methods have been applied in virtual screening studies ncats.ionih.gov. Virtual screening involves computationally evaluating large libraries of compounds to identify potential hits with desired activity, often based on docking simulations that predict how well a molecule binds to a target protein nih.gov. This compound was identified as a potential binding molecule of SARS-CoV 3CLpro through virtual screening ncats.ionih.gov. This demonstrates how computational chemistry can be used to explore the potential activities of existing compounds like this compound against new targets.

In the context of SAR/QSAR, computational chemistry tools are used for:

Molecular modeling and structure optimization: Generating and refining 3D structures of this compound and its analogs.

Descriptor calculation: Computing a wide range of molecular descriptors from 2D and 3D structures toxicology.orgscbdd.com.

Molecular docking: Predicting the binding orientation and affinity of this compound analogs to a known or predicted target site (e.g., COX enzymes, SARS-CoV 3CLpro, NLRP3 inflammasome) nih.govnih.gov. Docking results can provide insights into key interactions and guide SAR analysis.

Molecular dynamics simulations: Studying the dynamic behavior of this compound or its analogs in a biological environment and their interactions with targets over time researchgate.net.

QSAR model development and validation: Using statistical software and machine learning platforms to build, validate, and apply QSAR models based on calculated descriptors and biological activity data researchgate.nettoxicology.orgscbdd.com.

While the search results confirm the application of computational techniques like virtual screening involving this compound ncats.ionih.gov, detailed accounts of computational chemistry being used for extensive SAR/QSAR analysis and model development specifically for this compound analogs were not available. However, these computational approaches are standard practice in drug discovery and would be integral to any comprehensive SAR/QSAR investigation of this compound derivatives github.comservireach.comnih.gov.

Molecular Docking Studies of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when bound to a protein target. This method estimates the binding affinity between the ligand and the target by calculating a scoring function that represents the strength of the interaction. nih.gov Docking studies can provide valuable information about the key residues in the binding site that interact with the ligand, the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and the potential binding modes. nih.govresearchgate.net

In the context of this compound, molecular docking can be used to explore its potential interactions with various biological targets, helping to understand its mechanism of action or identify potential off-targets. For example, docking simulations have been used to screen databases of existing drugs, including this compound, against specific protein targets like the SARS-CoV 3C-like proteinase to identify potential inhibitors. nih.gov The binding energy is often approximated by the sum of van der Waals and electrostatic interaction energies in these simulations. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics of this compound

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecules over time. ebsco.comnih.gov Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the protein target, allowing researchers to observe conformational changes, assess the stability of the ligand-protein complex, and refine binding poses predicted by docking. ebsco.comnih.govdrugdesigndata.org

Free Energy Perturbation Calculations for this compound Binding Affinities

Free Energy Perturbation (FEP) is an advanced computational method used to calculate the difference in binding free energy between two ligands or between a ligand in solution and bound to a protein. rsc.orgschrodinger.com These calculations are generally more computationally intensive than docking or standard MD simulations but can provide more accurate predictions of binding affinities, often approaching experimental accuracy. schrodinger.com

FEP calculations can be applied to this compound and its analogs to precisely estimate their relative or absolute binding affinities to a specific target. This is particularly useful in lead optimization, where small modifications to a compound's structure are made to improve its binding potency. FEP methods involve gradually transforming one molecule into another (or a bound molecule into a free molecule) through a series of intermediate states and calculating the free energy change associated with this transformation. drugdesigndata.org Accurate FEP calculations require careful consideration of factors such as the force field used, the sampling of conformational space, and the treatment of solvent molecules. drugdesigndata.orgnih.gov

Pharmacophore Modeling and Development for this compound-like Compounds

Pharmacophore modeling is a ligand-based or structure-based computational technique that identifies the essential features of a molecule required for its biological activity. slideshare.netnih.gov These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, arranged in a specific 3D spatial arrangement. nih.gov A pharmacophore model represents the minimum set of steric and electronic features necessary to ensure optimal interactions with a specific biological target and trigger a biological response. nih.gov

In Vitro and in Silico Investigations into Feclobuzone S Pharmacological Mechanisms

Enzyme Inhibition Profile of Feclobuzone

This compound has been identified as an inhibitor of certain enzymes, contributing to its potential biological effects. Investigations have focused on its interaction with key enzymatic targets, including cyclooxygenase (COX) and, more recently, Poly(ADP-ribose) Polymerase-1 (PARP-1) and viral proteases like SARS-CoV 3CLpro.

Cyclooxygenase (COX) Inhibition Mechanisms and Selectivity (in vitro)

This compound is known to be a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone (B3327878) class. A primary mechanism of action for many NSAIDs, including this compound, is the inhibition of cyclooxygenase enzymes nih.govbiorxiv.orgresearchgate.netaging-us.com. COX enzymes are crucial in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever nih.gov. By inhibiting COX, this compound is understood to reduce prostaglandin (B15479496) production, thereby exerting anti-inflammatory, analgesic, and antipyretic effects nih.gov.

Cyclooxygenase exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in maintaining normal physiological functions, while COX-2 is inducible and primarily associated with inflammation nih.govnih.gov. The selectivity of an NSAID for COX-1 or COX-2 can influence its therapeutic profile and potential side effects nih.gov. Studies on COX inhibition in vitro typically involve measuring the enzyme's activity in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50) for each isoform nih.govresearchgate.net. The ratio of the COX-1 IC50 to the COX-2 IC50 is used to assess selectivity nih.govresearchgate.net.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Studies

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a nuclear enzyme involved in various cellular processes, including DNA repair, genome integrity maintenance, and transcriptional regulation asjo.incancernetwork.comfrontierspartnerships.orgnih.govmdpi.com. PARP-1 inhibitors have gained prominence, particularly in cancer therapy, due to the concept of synthetic lethality in cells with deficiencies in DNA repair pathways like BRCA1/2 mutations frontierspartnerships.orgnih.govfortunepublish.comnih.govfrontiersin.orgnih.gov.

Investigations into the interaction of compounds with PARP-1 often involve both in silico and in vitro approaches researchgate.netrsc.orgasjo.infrontiersin.orgnih.govfrontiersin.org.

Virtual screening techniques are widely used to identify potential enzyme inhibitors from large libraries of compounds based on computational predictions of binding affinity to the target protein's active site rsc.orgasjo.innih.govfrontiersin.org. These methods involve docking studies that simulate the interaction between the compound and the enzyme's three-dimensional structure rsc.orgasjo.innih.govfrontiersin.org. Scoring functions are used to estimate the binding energy and rank the compounds based on their predicted inhibitory potential rsc.orgasjo.innih.govfrontiersin.org.

While this compound was mentioned in the context of a virtual screening study for PARP-1 inhibitors frontiersin.org, specific details regarding its predicted binding energy or ranking in that screen were not available in the searched literature. Virtual screening studies for PARP-1 inhibitors have successfully identified novel scaffolds with inhibitory potential, which are then advanced for in vitro validation researchgate.netrsc.orgasjo.innih.gov.

Compounds identified through virtual screening or other means are typically subjected to in vitro biochemical assays to experimentally determine their ability to inhibit PARP-1 enzymatic activity researchgate.netrsc.orgfrontiersin.orgnih.gov. These assays often measure the production of poly(ADP-ribose) (PAR) by PARP-1 in the presence of DNA and NAD+, with varying concentrations of the potential inhibitor researchgate.netrsc.orgfrontiersin.orgnih.gov. The IC50 value, representing the concentration of the inhibitor required to reduce PARP-1 activity by 50%, is a key parameter determined in these studies researchgate.netrsc.orgfrontiersin.orgnih.gov.

Specific in vitro biochemical characterization data, such as the IC50 value, for this compound as a direct inhibitor of purified PARP-1 enzyme was not found in the searched literature. In vitro studies on other PARP-1 inhibitors have reported IC50 values in the nanomolar to micromolar range, demonstrating potent inhibition researchgate.netrsc.orgfrontiersin.orgnih.gov.

Detailed understanding of how an inhibitor binds to PARP-1 involves analyzing the molecular interactions between the compound and the amino acid residues within the enzyme's binding pocket asjo.infrontiersin.orgfrontiersin.org. Computational techniques like molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM-PBSA or MM-GBSA) are employed to study the stability of the protein-ligand complex and quantify the energetic contributions of individual residues to the binding process rsc.orgasjo.infrontiersin.orgnih.govfrontiersin.org. These analyses can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that are crucial for high-affinity binding rsc.orgasjo.infrontiersin.orgnih.govfrontiersin.org.

Information regarding a specific molecular interaction analysis and per-residue energetic contributions for this compound binding to PARP-1 was not available in the searched literature. Studies on other PARP-1 inhibitors have shown that interactions with residues in the catalytic domain, particularly within the NAD+ binding site, are critical for inhibitory activity asjo.infrontierspartnerships.orgfrontiersin.org.

Metabolic Pathways and Biotransformation Studies of Feclobuzone in Non Human Models

Identification and Characterization of Feclobuzone Metabolites in Non-Human Biological Systems

Research into the metabolic pathways of this compound in non-human models aims to identify and characterize the various chemical forms the compound is converted into within a living organism. While specific detailed studies solely focused on this compound metabolites in non-human systems were not extensively found in the provided search results, insights can be drawn from studies on related butazone-type compounds, such as phenylbutazone (B1037) and suxibuzone, which are mentioned alongside this compound in some contexts drugcentral.orgwho.intantibodysociety.org.

Studies on phenylbutazone in rats and dogs, for instance, have shown that these animal species metabolize the compound predominantly through hydroxylation, a process that differs significantly from the primary metabolic pathway observed in humans (C-glucuronidation) researchgate.net. This suggests that the metabolic profiles of butazone-type compounds can vary considerably across species.

Given the structural similarities within the butazone class, it is plausible that this compound undergoes similar oxidative transformations in non-human models, potentially yielding hydroxylated metabolites. Further dedicated studies would be required to definitively identify and characterize the specific metabolites of this compound in various non-human species using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

Enzymatic Biotransformation Mechanisms of this compound (e.g., Hepatic Enzyme Systems)

The enzymatic biotransformation of xenobiotics, including pharmaceutical compounds like this compound, primarily occurs in the liver, involving a superfamily of enzymes known as cytochrome P450 (CYP450) enzymes mdpi.comnih.govnih.gov. These enzymes are crucial for Phase I metabolism, catalyzing reactions such as oxidation, reduction, and hydrolysis, which typically convert lipophilic compounds into more hydrophilic derivatives that can be more readily excreted nih.gov.

While direct information on the specific hepatic enzyme systems responsible for this compound's biotransformation in non-human models is not available in the provided results, the metabolism of related butazone compounds like phenylbutazone in animal species (rat and dog) is known to involve mono-oxygenases researchgate.net. CYP450 enzymes are a major class of mono-oxygenases involved in drug metabolism wikipedia.orgdynamed.com. Therefore, it is highly probable that CYP450 enzymes play a significant role in the hepatic biotransformation of this compound in non-human species.

The specific CYP isoforms involved would likely vary depending on the animal species. For example, in humans, CYP1, CYP2, and CYP3 families are responsible for metabolizing the majority of commonly used drugs mdpi.comdynamed.com. Identifying the specific CYP isoforms that metabolize this compound in relevant non-human models (e.g., rodents, dogs, monkeys) would require in vitro studies using liver microsomes or hepatocytes from these species, coupled with selective enzyme inhibitors or recombinant enzyme systems.

Metabolic Stability Assessments of this compound and its Analogs (in vitro/non-human cellular models)

Metabolic stability is a critical parameter in drug discovery and development, referring to a compound's susceptibility to biotransformation srce.hrnih.gov. Assessing metabolic stability in vitro, often using non-human cellular models such as liver microsomes or hepatocytes, provides valuable information about how quickly a compound is likely to be metabolized in vivo srce.hr.

In vitro metabolic stability studies typically involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, monkey, human) and measuring the rate of disappearance of the parent compound over time srce.hr. This allows for the determination of parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint), which can be used to predict in vivo clearance srce.hr.

While specific data on the metabolic stability of this compound in non-human cellular models were not prominently featured in the search results, the importance of such assessments for new chemical entities and their analogs is well-established srce.hrnih.gov. Studies on the metabolic stability of other compounds in non-human liver microsomes have demonstrated their utility in predicting in vivo metabolism and identifying potential interspecies differences srce.hrnih.gov.

For this compound and its analogs, conducting in vitro metabolic stability assessments using liver microsomes or hepatocytes from relevant non-human species would be essential to understand their susceptibility to enzymatic degradation. These studies would help predict their pharmacokinetic profiles in animal models used for preclinical testing and inform decisions regarding further development. Variations in metabolic stability among this compound analogs could also provide insights into the structural features that influence their biotransformation.

Advanced Methodologies and Techniques in Feclobuzone Research

High-Throughput Virtual Screening (HTVS) for Discovery of Feclobuzone-like Bioactive Compounds

High-Throughput Virtual Screening (HTVS) is a computational technique used to rapidly screen large libraries of chemical compounds in silico to identify potential hits that are likely to bind to a specific biological target. This method serves as a cost-effective and time-efficient alternative or complement to experimental high-throughput screening (HTS). HTVS can be broadly classified into structure-based virtual screening, which requires the 3D structure of the biological target, and ligand-based virtual screening, which relies on information from known active molecules. Techniques employed include molecular docking, pharmacophore modeling, and molecular similarity analysis.

This compound has been included in compound libraries utilized in HTVS campaigns. For instance, this compound was listed among the ligands from the Otava database screened against the binding pocket of the PARP-1 enzyme using high-throughput virtual screening techniques in one study. While the specific detailed findings for this compound from this particular screening were not extensively detailed in the provided context, its inclusion in such libraries demonstrates the applicability of HTVS for exploring the potential interactions of this compound and identifying structurally similar or functionally analogous compounds that may exhibit comparable bioactivity. The goal of such screenings is to enrich a set of compounds for subsequent in vitro testing, thereby improving the chances of identifying active molecules.

Mass Spectrometry Applications in this compound Metabolite Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules within a sample. Coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), MS is indispensable in drug metabolism studies for the identification and quantification of drug metabolites. This is crucial for understanding how a compound is processed within a biological system, including the enzymatic transformations it undergoes and the structures of the resulting metabolic products.

MS-based metabolomics allows for the detection and analysis of numerous metabolites in complex biological samples. Techniques such as tandem mass spectrometry (MS/MS or MSn) provide fragmentation patterns that aid significantly in the structural elucidation of metabolites, increasing confidence in their identification, often by comparison with spectral libraries. High-resolution accurate mass (HRAM) MS systems further enhance the ability to identify metabolites with high precision.

While specific research detailing the application of mass spectrometry solely for identifying and quantifying this compound metabolites was not found within the provided search results, the general principles and advanced MS techniques described are directly applicable to such studies. LC-MS and LC-MS/MS workflows are routinely used to analyze biological matrices to identify and quantify drug metabolites, elucidate metabolic pathways, and understand the fate of a compound like this compound within an organism.

Integration of Cheminformatics and Bioinformatics Platforms in this compound Research

Cheminformatics and bioinformatics are interdisciplinary fields that combine computational and information science approaches with chemistry and biology, respectively. Their integration is increasingly vital in modern drug discovery and research, including studies on compounds like this compound. Cheminformatics focuses on the collection, storage, analysis, and manipulation of chemical data, including molecular structures, properties, and activities. Bioinformatics deals with biological data, such as genomic, proteomic, and pathway information.

The integration of these platforms allows for a more holistic approach to understanding the behavior of chemical compounds in biological systems. In the context of this compound research, cheminformatics tools can be used for managing and analyzing its chemical structure and properties, predicting ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, and performing similarity searches to identify related compounds. Cheminformatics supports virtual screening efforts (as mentioned in Section 7.1) by providing the tools to handle large chemical libraries and analyze screening results.

Future Perspectives in Feclobuzone Academic Research

Identification of Unexplored Pharmacological Targets for Feclobuzone and its Derivatives

While this compound is associated with the NSAID class , future research could focus on identifying pharmacological targets beyond the traditionally associated cyclooxygenase enzymes. The pyrazolone (B3327878) scaffold present in this compound and related compounds like phenylbutazone (B1037) and feprazone (B1672599) is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, anti-tubercular, anti-bacterial, anticonvulsant, antidepressant, and anticancer properties . This suggests that this compound and its derivatives may interact with a broader spectrum of biological targets than currently understood.

Future academic studies could employ high-throughput screening methods and target deconvolution strategies to identify novel protein interactions. Techniques such as activity-based protein profiling, thermal proteome profiling, and various pull-down assays coupled with mass spectrometry could reveal unexpected binding partners. Furthermore, computational approaches like network pharmacology can be utilized to map the potential unexplored target space of compounds based on their structural similarity and known interactions within biological networks nih.gov. This could lead to the discovery of this compound's activity against targets relevant to other disease areas, such as those involved in neurological disorders, infectious diseases, or even specific types of cancer, given the diverse activities of pyrazolone derivatives . Research could also investigate the potential of this compound or its derivatives to modulate specific pathways, such as the NLRP3 inflammasome pathway, which is a target for anti-inflammatory research google.com.

Development of Predictive Computational Models for this compound's Biological Activity

Computational methods play a crucial role in modern drug discovery and can be extensively applied to this compound research. Future academic work could focus on developing and refining predictive computational models to better understand and forecast this compound's biological activity and potential interactions.

Quantitative Structure-Activity Relationship (QSAR) models could be developed using existing biological data for this compound and its known derivatives. QSAR models correlate chemical structure descriptors with biological activity, allowing for the prediction of activity for novel, unsynthesized analogs frontiersin.org. This would enable researchers to prioritize the synthesis and testing of compounds with a higher probability of desired activity.

Molecular docking and molecular dynamics simulations can provide insights into the binding affinity and interaction modes of this compound and its derivatives with identified or hypothesized protein targets . These techniques can help elucidate the molecular basis of its activity and guide the design of more potent and selective compounds . Virtual screening of large chemical libraries using this compound as a query compound or using pharmacophore models derived from its structure could identify novel compounds with similar or improved activity profiles frontiersin.orgbonviewpress.com. Machine learning models can also be trained on datasets containing this compound and related compounds to predict various biological activities nih.gov.

An example of how computational studies can support the discovery of novel inhibitors is demonstrated in research involving virtual screening and in vitro studies for PARP-1 inhibitors, where computationally proposed compounds were confirmed experimentally researchgate.net. Similar approaches could be applied to this compound to identify potential new therapeutic applications.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of pharmaceutical compounds is increasingly focusing on sustainability and green chemistry principles to minimize environmental impact and improve efficiency yale.educhemicals.gov.in. Future academic research could explore the application of these principles to the synthesis of this compound.

Research could investigate alternative, more environmentally friendly synthetic routes to this compound, focusing on reducing the use and generation of hazardous substances chemicals.gov.inessentialchemicalindustry.org. This might involve exploring different catalysts, reaction conditions, or starting materials. The principles of atom economy, which aim to maximize the incorporation of all materials into the final product, could be applied to design more efficient synthesis protocols essentialchemicalindustry.orgacs.org.

The use of safer solvents or solvent-free reaction conditions could be explored to reduce the environmental footprint of this compound synthesis essentialchemicalindustry.org. Additionally, research could focus on developing more energy-efficient processes essentialchemicalindustry.org. The development of a green and sustainable manufacturing process for other pharmaceuticals, such as ceftolozane (B606591) sulfate, by employing techniques like crystallization-based purification, serves as an example of the potential for green chemistry in pharmaceutical synthesis epa.gov. Applying similar innovative approaches could lead to greener methods for producing this compound.

The Role of this compound Scaffolds in Designing Advanced Therapeutic Candidates

The core chemical structure, or scaffold, of this compound can serve as a valuable starting point for the design and synthesis of novel therapeutic candidates with potentially improved properties. The pyrazolone ring system, a key feature of this compound, is a privileged scaffold in medicinal chemistry due to its presence in compounds with diverse biological activities .

Future research could involve the synthesis of this compound analogs and derivatives with modifications to the side chains or the core ring system. These modifications could be guided by computational modeling (as discussed in Section 8.2) to enhance binding affinity to specific targets, improve selectivity, or modulate pharmacokinetic properties such such as absorption, distribution, metabolism, and excretion.

The this compound scaffold could be incorporated into more complex molecular architectures, such as hybrid molecules combining the pyrazolone core with other pharmacologically active scaffolds. This approach has the potential to create compounds with multi-target activity or novel mechanisms of action. Research into peptide scaffolds for therapeutic design plos.org illustrates how core structures can be utilized to build diverse libraries of potential drug candidates. While this compound is a small molecule, the principle of using a well-defined scaffold to generate chemical diversity for screening is analogous.

Designing advanced therapeutic candidates based on the this compound scaffold could also involve exploring prodrug strategies to improve delivery, bioavailability, or reduce toxicity. Furthermore, the scaffold could be functionalized for targeted drug delivery systems.

Q & A

Q. Table 1: Analytical Techniques for this compound Characterization

| Technique | Parameters | Application |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H₂O:MeOH (70:30) | Purity assessment (>98%) |

| -NMR | 400 MHz, DMSO-d6 | Structural confirmation |

| FT-IR | 400–4000 cm⁻¹, KBr pellet | Functional group identification |

Advanced: How can contradictory pharmacokinetic data for this compound across studies be systematically resolved?

Methodological Answer:

Contradictions in pharmacokinetic outcomes (e.g., bioavailability, half-life) often stem from variability in experimental models or analytical protocols. A systematic resolution involves:

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, Scopus) and apply heterogeneity tests (I² statistic) to identify outliers .

- In Vitro/In Vivo Correlation : Use standardized cell lines (e.g., Caco-2 for permeability) and animal models (Sprague-Dawley rats, consistent dosing protocols) to control variables .

- Analytical Harmonization : Validate LC-MS/MS methods across labs using shared reference standards (e.g., USP this compound) to reduce inter-lab variability .

Basic: What in vitro assays are suitable for preliminary assessment of this compound’s anti-inflammatory activity?

Methodological Answer:

- COX-1/COX-2 Inhibition Assay : Use human recombinant enzymes (Cayman Chemical) with colorimetric detection (e.g., prostaglandin E₂ ELISA) to quantify IC₅₀ values .

- Cell-Based Models : LPS-induced RAW 264.7 macrophages; measure TNF-α and IL-6 via ELISA after 24-hour this compound treatment (dose range: 1–100 µM) .

- Data Normalization : Express results as % inhibition relative to positive controls (e.g., indomethacin) and vehicle (DMSO <0.1%) .

Advanced: How can computational methods enhance the design of this compound derivatives with improved selectivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen this compound analogs against COX-2 (PDB ID: 5KIR) and prioritize compounds with ΔG < -9 kcal/mol .

- QSAR Modeling : Develop regression models (e.g., partial least squares) using descriptors like logP, polar surface area, and H-bond donors to predict activity .

- ADMET Prediction : Apply SwissADME to filter candidates with favorable pharmacokinetics (e.g., bioavailability score >0.55) .

Q. Table 2: Key Parameters for Computational Screening

| Parameter | Target Range | Tool/Software |

|---|---|---|

| Binding Affinity | ΔG < -9 kcal/mol | AutoDock Vina |

| Lipinski’s Rule | MW ≤500, logP ≤5 | SwissADME |

| Toxicity | LD₅₀ > 500 mg/kg (rat) | ProTox-II |

Basic: What statistical approaches are essential for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slope .

- Outlier Management : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .

- Power Analysis : Use G*Power to determine sample size (n ≥6) for 80% power and α=0.05 .

Advanced: What strategies mitigate batch-to-batch variability in this compound formulation for preclinical trials?

Methodological Answer:

- Quality-by-Design (QbD) : Define critical material attributes (e.g., particle size, polymorphism) via DOE (2³ factorial design) .

- Process Analytical Technology (PAT) : Implement real-time NIR spectroscopy to monitor granulation uniformity .

- Stability Testing : Accelerate degradation studies (40°C/75% RH for 6 months) per ICH Q1A guidelines .

Basic: How should researchers document this compound experimental protocols for reproducibility?

Methodological Answer:

- Detailed SOPs : Specify equipment settings (e.g., HPLC injection volume: 20 µL) and reagent sources (e.g., Sigma-Aldrylithium ≥99%) .

- Data Archiving : Deposit raw spectra, chromatograms, and animal ethics approvals in repositories like Zenodo .

- Negative Controls : Include vehicle-only groups in all assays to validate baseline measurements .

Advanced: What mechanistic studies elucidate this compound’s off-target effects in chronic inflammation models?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on this compound-treated synovial fibroblasts (10 µM, 48h) and analyze differentially expressed genes via DESeq2 .

- Kinase Profiling : Use Eurofins KinaseProfiler to screen 400+ kinases at 1 µM this compound .

- Pathway Enrichment : Apply STRING or KEGG to map hits to non-canonical pathways (e.g., JAK-STAT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.